molecular formula C6H13NO2 B3153440 3-(Dimethylamino)butanoic acid CAS No. 758665-04-2

3-(Dimethylamino)butanoic acid

Cat. No.: B3153440
CAS No.: 758665-04-2
M. Wt: 131.17 g/mol
InChI Key: SURVRMRLLSFWHA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)butanoic acid, also known as this compound hydrochloride, is an organic compound . It is a solid substance with the empirical formula C6H14ClNO2 . The molecular weight of this compound is 167.63 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)CC(C)N(C)C.[H]Cl . The InChI key for this compound is ZFJBEKTVAWXJGH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . The empirical formula of this compound is C6H14ClNO2 , and its molecular weight is 167.63 .

Scientific Research Applications

Enzymology and Detoxication

Research has explored the enzymatic processes involved in the metabolism of arsenic compounds, suggesting a potential role for related amino compounds in detoxification processes. The study highlighted the enzymology involved in biotransformation and proposed a new mechanism involving hydrogen peroxide for detoxifying certain toxic species, indicating an area where similar compounds might have relevance (Aposhian et al., 2004).

Bioseparation Technologies

Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has been reviewed for its application in the separation and purification of bioactive molecules from natural sources. This method, which can potentially be applied to compounds like 3-(Dimethylamino)butanoic acid, is recognized for its rapid, green, and efficient approach to bioseparation (Yan et al., 2018).

Pharmacodynamic Properties

Inosine pranobex, which includes components structurally related to this compound, has been studied for its antiviral and antitumor activities, highlighting the compound's immunomodulating effects. Such studies point towards potential pharmacodynamic applications of similar compounds in treating various diseases and infections (Campoli-Richards et al., 1986).

Biofuel Production

Butanol, similar in molecular structure to this compound, has been reviewed for its competitive advantages as a renewable biofuel. The review covered the properties of butanol, its production, and its application as fuel, indicating how structural analogs of this compound might be utilized in biofuel industries (Jin et al., 2011).

Food and Cosmetic Safety

Studies on the safety assessment of fatty acid amidopropyl dimethylamines, which function primarily as antistatic agents in cosmetics, might indirectly relate to the safety and application of similar compounds in consumer products. These ingredients, when formulated to be nonsensitizing, are considered safe for cosmetic use, offering a perspective on regulatory and safety considerations for related chemicals (Burnett et al., 2019).

Safety and Hazards

The safety information for 3-(Dimethylamino)butanoic acid indicates that it may cause serious eye irritation . The precautionary statements include P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

3-(dimethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(7(2)3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURVRMRLLSFWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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